![molecular formula C17H17N5O5 B150713 N6-Benzoyladenosine CAS No. 4546-55-8](/img/structure/B150713.png)
N6-Benzoyladenosine
Overview
Description
N6-Benzoyladenosine is a purine nucleoside that is synthesized from uridine . It has an empirical formula of C17H17N5O5, a CAS number of 4546-55-8, and a molecular weight of 371.35 . It is a potent inhibitor of bromodomain-containing protein 4 (BRD4) and modulates tumor necrosis factor α (TNF-α) levels . It elicits cytotoxicity in liver and ileum cancer cells and may serve as a potential candidate agent for cancer chemotherapy .
Synthesis Analysis
N6-Benzoyladenosine is synthesized from uridine and has a high resistance to phosphorylation . It is found in the mitochondrial matrix of rat hepatocytes . More detailed information about its synthesis process can be found in the referenced papersScientific Research Applications
Medicinal Chemistry and Platinum Complexes
N6-Benzyladenosine derivatives have been investigated as novel N-donor ligands for platinum (II) complexes . These complexes exhibit trans-geometry and N7-coordination modes. Although they were found to be non-toxic in vitro against certain cancer cell lines, they can interact with sulfur-containing biomolecules, such as l-Methionine.
Mechanism of Action
Target of Action
N6-Benzoyladenosine is primarily an adenosine receptor agonist . Adenosine receptors play a crucial role in biochemical processes like inflammation, neurotransmission, and vasodilation.
Mode of Action
N6-Benzoyladenosine interacts with its targets, the adenosine receptors, and induces a series of biochemical reactions. It has been found to arrest the cell cycle at the G0/G1 phase and induce cell apoptosis . This means it can halt cell division and trigger programmed cell death, which is a critical mechanism in controlling cell proliferation and maintaining cellular homeostasis.
Biochemical Pathways
It’s known that the compound’s interaction with adenosine receptors can influence various biological behaviors such astumor cell proliferation, invasion, metastasis, and drug resistance .
Pharmacokinetics
It’s known that n6-benzoyladenosine is apurine nucleoside synthesized from uridine and has a high resistance to phosphorylation . This could potentially impact its bioavailability and pharmacokinetic profile.
Result of Action
N6-Benzoyladenosine has been shown to have significant effects at the molecular and cellular levels. It can suppress the clonogenic activity and growth of different neoplastic cells . It also induces chromatin condensation, formation of apoptotic bodies, and cleavage of DNA to nucleosomal fragments in a dose-dependent manner .
properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWTKFDAUOODA-CNEMSGBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471222 | |
Record name | N6-Benzoyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Benzoyladenosine | |
CAS RN |
4546-55-8 | |
Record name | N6-Benzoyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4546-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N6-Benzoyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-Benzoyladenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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